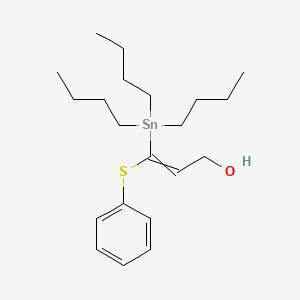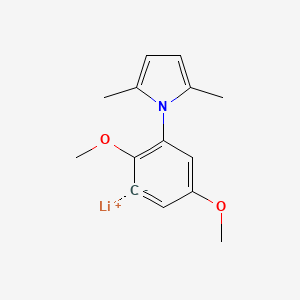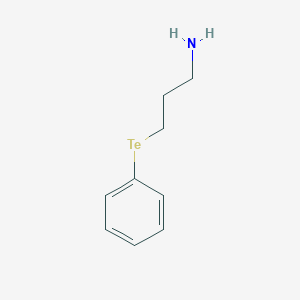
1-Propanamine, 3-(phenyltelluro)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-(phenyltelluro)- is an organic compound that belongs to the class of amines It consists of a propanamine backbone with a phenyltelluro group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-(phenyltelluro)- can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanamine with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-Propanamine, 3-(phenyltelluro)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanamine, 3-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenyltelluro group to a tellurol group using reducing agents like sodium borohydride.
Substitution: The phenyltelluro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: Telluroxides, tellurones.
Reduction: Tellurol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-(phenyltelluro)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related conditions.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-(phenyltelluro)- involves its interaction with various molecular targets. The phenyltelluro group can undergo redox reactions, allowing it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with proteins and enzymes, potentially modulating their activity through covalent bonding or redox reactions.
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 3-(phenylseleno)-: Similar structure with a phenylseleno group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylthio)-: Contains a phenylthio group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylsulfonyl)-: Features a phenylsulfonyl group in place of the phenyltelluro group.
Uniqueness: 1-Propanamine, 3-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in specific chemical and biological applications.
Eigenschaften
CAS-Nummer |
166830-87-1 |
|---|---|
Molekularformel |
C9H13NTe |
Molekulargewicht |
262.8 g/mol |
IUPAC-Name |
3-phenyltellanylpropan-1-amine |
InChI |
InChI=1S/C9H13NTe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
InChI-Schlüssel |
RWVZLJNJCQKZQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te]CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
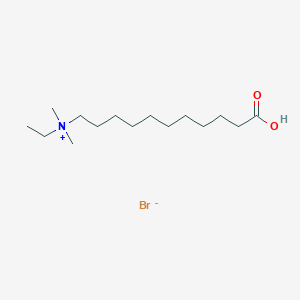

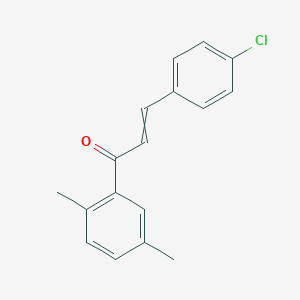
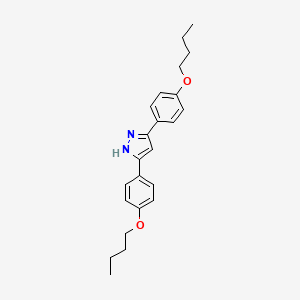
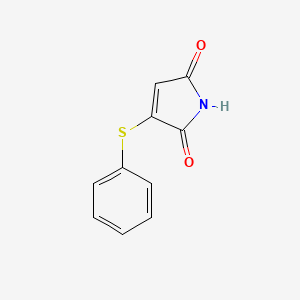
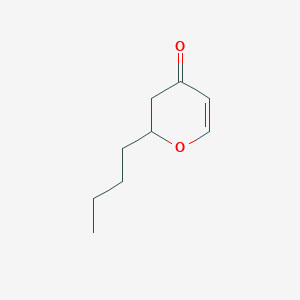
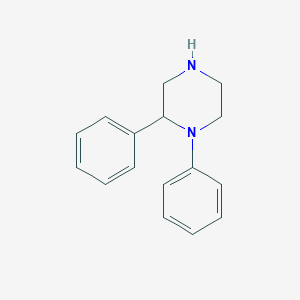
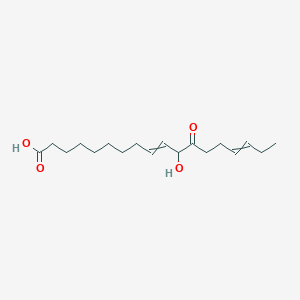
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
